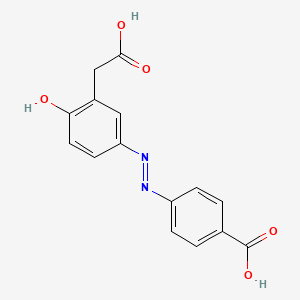

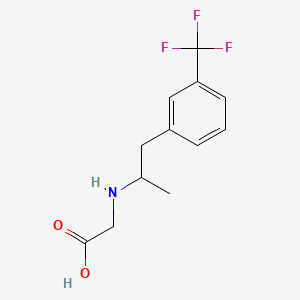

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid and similar compounds often involves multi-step chemical reactions, including carboxylation, amidation, and alkylation processes. Notably, compounds like 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid have been synthesized through carboxylation reactions involving gaseous CO2, demonstrating the potential pathways that could be analogous to synthesizing the subject compound (Khristolyubov et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid reveals the influence of substituents like the trifluoromethyl group on the compound's geometry and electronic configuration. X-ray diffraction data provide insights into the arrangement of atoms and the stereochemistry of the compound, which are critical for understanding its reactivity and interaction with other molecules. For instance, the orientation around the double bond and the impact of various substituents on the molecular structure have been established through comprehensive structural analysis (Kralj et al., 1997).

Chemical Reactions and Properties

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid undergoes various chemical reactions, including but not limited to, oxidation, reduction, and nucleophilic substitution, depending on the surrounding chemical environment and catalysis. Research on related compounds highlights the reactivity of the amino and carboxyl groups, facilitating the formation of derivatives and engagement in bioconjugation reactions. The presence of the trifluoromethyl group significantly affects the compound's acidity, nucleophilicity, and overall reactivity profile, enabling its participation in unique chemical transformations (Olah et al., 1994).

科学的研究の応用

Enhancement of Analytical Techniques

In the field of analytical chemistry, modifications using trifluoroacetic acid (TFA), a related compound, have been shown to improve sensitivity in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. The addition of acetic acid or propionic acid to mobile phases containing TFA has been demonstrated to enhance signal strength significantly without compromising chromatography integrity, thereby supporting high-throughput analysis of biological samples in pre-clinical and clinical studies (Shou & Naidong, 2005).

Applications in Synthetic Chemistry

Trifluoroacetic acid and related compounds play a crucial role in synthetic chemistry, offering pathways to synthesize novel organic compounds and polymers with potential applications in various fields, including pharmaceuticals and materials science.

- Novel Synthesis Routes : The palladium-catalyzed isomerization of methyl formate, utilizing trifluoroacetic acid derivatives, has been explored for the efficient synthesis of acetic acid, showcasing a "Power-to-X" approach for converting carbon dioxide into valuable chemicals (Jürling-Will et al., 2022).

- Bioactive Compound Synthesis : The solvent-free, three-component condensation reactions have been utilized to synthesize novel dihydropyrimido[4,5-d]pyrimidine derivatives, showcasing the role of acetic acid in facilitating environment-friendly synthetic processes (Prajapati, Borah, & Gohain, 2007).

Material Science Applications

In material science, the modification and functionalization of materials using (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid and its derivatives have been investigated for improving material properties and exploring new material functionalities.

- Functionalization of Polymers : Research on fluoropolymers indicates the safe use of perfluoro acetic acid derivatives in food contact materials, highlighting the importance of such compounds in modifying polymer properties for specific applications (Flavourings, 2010).

Safety And Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

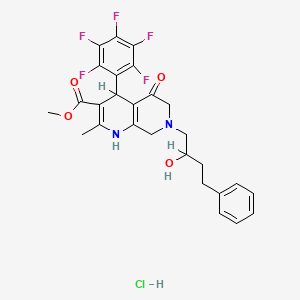

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUBLDCIXRNHSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977036 |

Source

|

| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid | |

CAS RN |

61471-64-5 |

Source

|

| Record name | 1-(3-Trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061471645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。